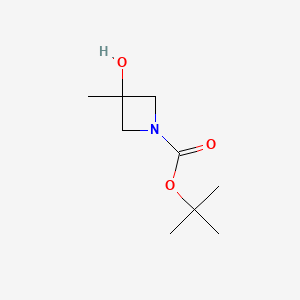

Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)10-5-9(4,12)6-10/h12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJZEDYSQQXOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716462 | |

| Record name | tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104083-23-9 | |

| Record name | tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, a key building block in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and relevant workflow visualizations.

Chemical Identity and Structure

IUPAC Name: this compound[1]

CAS Number: 1104083-23-9[1]

Molecular Formula: C₉H₁₇NO₃[2]

Chemical Structure:

Caption: 2D Structure of this compound

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 187.24 g/mol | [1][2] |

| Boiling Point | 257°C | [2] |

| Appearance | Oil | [3] |

| Storage Temperature | 2-8°C | [2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 0.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 49.8 Ų | [1] |

| pKa (most basic) | -1.1 | (Predicted) |

Note: Computed values are estimations and should be confirmed by experimental data.

Synthesis Workflow

A common synthetic route to this compound involves the Grignard reaction of methylmagnesium bromide with tert-butyl 3-oxoazetidine-1-carboxylate.[3]

Caption: Synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties are provided below. These are generalized methods applicable to organic compounds of this nature.

Melting Point Determination

A precise melting point is a crucial indicator of purity.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

-

Procedure:

-

A small sample of the crystalline solid is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample.

-

The capillary is tapped gently on a hard surface to pack the sample into the sealed end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.

-

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

-

Apparatus:

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker or rotator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a vial.

-

The vial is sealed and placed on an orbital shaker at a constant temperature (e.g., 25°C).

-

The mixture is agitated until equilibrium is reached (typically 24-72 hours).

-

The suspension is then centrifuged to separate the undissolved solid.

-

A known volume of the supernatant is carefully removed, diluted, and analyzed by a suitable analytical method to determine the concentration of the dissolved compound.

-

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant.

-

Apparatus:

-

pH meter with a calibrated electrode

-

Autotitrator or a burette

-

Stir plate and stir bar

-

Beaker

-

-

Procedure:

-

A precisely weighed amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol).

-

The solution is placed in a beaker with a stir bar and the pH electrode is immersed.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is generated.

-

The pKa is determined from the half-equivalence point of the titration curve.

-

LogP Determination (Shake-Flask Method)

LogP, the partition coefficient, is a measure of a compound's lipophilicity.

-

Apparatus:

-

Separatory funnel or vials

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

-

-

Procedure:

-

A known amount of the compound is dissolved in either water or n-octanol.

-

The solution is added to a separatory funnel containing the other immiscible solvent.

-

The mixture is shaken vigorously for a set period to allow for partitioning between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical method.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Safety Information

It is crucial to handle this compound with appropriate safety precautions.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

|

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

References

Technical Guide: Solubility Determination of Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

Introduction

Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate is a heterocyclic building block valuable in medicinal chemistry for constructing constrained ring systems, which can enhance metabolic stability and binding affinity in novel drug candidates.[1] A critical physicochemical property for any compound intended for use in drug discovery and development is its solubility. Solubility impacts formulation, bioavailability, and the reliability of in vitro assays.[2][3][4]

This technical guide addresses the solubility of this compound. A review of publicly available data indicates a lack of specific quantitative solubility measurements for this compound. Therefore, this document provides comprehensive, standard experimental protocols for researchers to determine its solubility in various solvents. It further outlines the compound's potential role within the broader drug development workflow.

Data Presentation: Solubility Profile

As no specific quantitative data is publicly available, the following table is provided as a template for researchers to record their experimental findings. It is designed for easy comparison of solubility across different solvents and conditions.

| Solvent System (e.g., PBS pH 7.4, Water, Ethanol) | Solubility Type | Temperature (°C) | Incubation Time (hours) | Method of Quantification | Solubility (µg/mL) | Solubility (µM) | Observations (e.g., precipitation, degradation) |

| Thermodynamic | 25 | 24 | HPLC-UV | ||||

| Thermodynamic | 37 | 24 | LC-MS | ||||

| Kinetic | 25 | 2 | Nephelometry | ||||

| Kinetic | 37 | 2 | UV-Vis |

Experimental Protocols: Solubility Determination

Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic.[2] Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a higher-throughput assessment of how readily a compound dissolves from a concentrated stock solution (typically DMSO) into an aqueous buffer.[2][3]

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent and is considered the gold standard.[5][6]

Objective: To measure the saturation concentration of the compound in a solvent at equilibrium.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, deionized water, ethanol)

-

Stoppered glass flasks or vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detector for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the desired solvent. Ensure enough solid is present to maintain a suspension throughout the experiment.[5]

-

Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[2][4]

-

Sample Separation: After incubation, allow the flasks to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant.

-

Clarification: To remove any remaining undissolved particles, either centrifuge the aliquot at high speed or filter it through a syringe filter.[7] This step is critical to avoid overestimation of solubility.

-

Quantification: Prepare a series of standard solutions of the compound with known concentrations. Analyze the clarified filtrate and the standard solutions using a validated HPLC-UV or LC-MS method.

-

Calculation: Determine the concentration of the compound in the filtrate by comparing its analytical response to the calibration curve generated from the standard solutions. This concentration represents the thermodynamic solubility.[7]

Kinetic Solubility Assay

This high-throughput method is used in early drug discovery to quickly assess the solubility of compounds upon precipitation from a DMSO stock solution into an aqueous buffer.[2][3][8]

Objective: To determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates (clear for UV, black for nephelometry)

-

Plate reader capable of UV-Vis absorbance or nephelometry (light scattering) measurement

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.[1]

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

-

Buffer Addition: Rapidly add the aqueous buffer to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.[9]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a short period, typically 1 to 2 hours.[2]

-

Detection (Two Common Methods):

-

Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer. An increase in light scattering above the background indicates the formation of a precipitate.[3][8]

-

Direct UV Assay: After incubation, filter the solutions using a solubility filter plate to separate undissolved particles. Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration is determined by comparison to a calibration curve.[8]

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate (light scattering) or loss of compound from solution (UV absorbance) is observed.

Visualizations: Workflows and Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the position of a chemical intermediate within the drug development pipeline.

Caption: Experimental workflow for determining thermodynamic and kinetic solubility.

Caption: Role of a chemical intermediate in the drug development pipeline.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. evotec.com [evotec.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Spectroscopic Analysis of Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predicted data, comparative analysis with structurally similar compounds, and established spectroscopic principles to offer a robust analytical framework.

Compound Overview

This compound is a heterocyclic building block valued in medicinal chemistry for its role in creating constrained ring systems that can enhance metabolic stability and binding affinity of drug candidates.[1] Its structure incorporates a bulky tert-butoxycarbonyl (Boc) protecting group, a strained four-membered azetidine ring, a tertiary alcohol, and a methyl group.

Chemical Structure:

Molecular Properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₃ | [2] |

| Molecular Weight | 187.24 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 1104083-23-9 | [2] |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are recommended to keep the molecular ion intact.

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of the target molecule. This data is computationally generated and serves as a reference for experimental analysis.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 188.12813 |

| [M+Na]⁺ | 210.11007 |

| [M+K]⁺ | 226.08401 |

| [M+NH₄]⁺ | 205.15467 |

| [M-H]⁻ | 186.11357 |

| [M+H-H₂O]⁺ | 170.11811 |

Expected Fragmentation Pattern

Under higher energy conditions (e.g., Collision-Induced Dissociation), fragmentation of the parent ion is expected. Key fragmentation pathways would likely involve:

-

Loss of the tert-butyl group: A prominent fragment at [M - 56]⁺ corresponding to the loss of isobutylene.

-

Loss of the Boc group: Cleavage of the entire tert-butoxycarbonyl group to yield a fragment at [M - 100]⁺.

-

Dehydration: Loss of a water molecule from the tertiary alcohol, resulting in a fragment at [M - 18]⁺.

-

Ring opening: Cleavage of the azetidine ring, leading to various smaller fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of structurally related compounds and general principles.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.0 - 3.8 | d (AB system) | 2H | Azetidine CH₂ (adjacent to N) |

| ~ 3.7 - 3.5 | d (AB system) | 2H | Azetidine CH₂ (adjacent to C-OH) |

| ~ 2.5 - 2.0 | s (broad) | 1H | -OH |

| 1.46 | s | 9H | -C(CH₃)₃ (Boc group) |

| 1.35 | s | 3H | -CH₃ (on azetidine ring) |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 156.5 | C=O (carbamate) |

| ~ 80.0 | -C (CH₃)₃ (Boc group) |

| ~ 65.0 | C -OH (quaternary carbon on azetidine ring) |

| ~ 58.0 | CH₂ (azetidine ring) |

| ~ 28.5 | -C(C H₃)₃ (Boc group) |

| ~ 25.0 | -CH₃ (on azetidine ring) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3500 - 3300 | Strong, Broad | O-H | Stretching |

| 2975 - 2850 | Strong | C-H (alkane) | Stretching |

| 1690 - 1670 | Strong | C=O (carbamate) | Stretching |

| 1470 - 1450 | Medium | C-H | Bending |

| 1390 and 1365 | Medium | tert-butyl | Bending |

| 1250 - 1150 | Strong | C-N and C-O | Stretching |

| 1100 - 1000 | Strong | C-O (alcohol) | Stretching |

Experimental Protocols

The following are detailed methodologies for conducting the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton resonances (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

IR Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or KBr pellet without the sample).

-

Record the sample spectrum over the mid-IR range (4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Acquisition (Positive Ion Mode):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Set the instrument to scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ or [M+Na]⁺ ion.

-

-

Tandem MS (MS/MS):

-

To obtain fragmentation data, select the precursor ion of interest (e.g., m/z 188.1) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).

-

Analyze the resulting fragment ions.

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and analysis of this compound.

Caption: Plausible synthesis route for the target compound.

Caption: General workflow for spectroscopic analysis.

References

Unveiling the Structural Landscape of Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the current state of knowledge regarding the crystal structure of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate. Despite its significance as a potential building block in medicinal chemistry, a comprehensive search of publicly available databases, including the Cambridge Crystallographic Data Centre (CCDC), and the scientific literature reveals a notable absence of experimentally determined crystal structure data for this compound. This document summarizes the available physicochemical properties, provides a detailed, representative synthetic protocol for a closely related precursor, and presents a visual workflow to guide researchers in the synthesis of similar azetidine scaffolds.

Introduction

This compound is a heterocyclic compound of interest in drug discovery and development. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry due to its ability to impart conformational rigidity and desirable physicochemical properties to drug candidates. The presence of a hydroxyl group and a protected amine offers versatile handles for further chemical modifications. An understanding of the three-dimensional structure of this molecule is crucial for rational drug design and for predicting its interactions with biological targets. However, as of the date of this publication, no experimental crystal structure of this compound has been deposited in publicly accessible crystallographic databases.

Physicochemical Properties

In the absence of experimental crystallographic data, computational methods provide valuable predictions of the physicochemical properties of this compound. The following table summarizes key computed properties sourced from the PubChem database.[1][2]

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₃ | PubChem[2] |

| Molecular Weight | 187.24 g/mol | PubChem[2] |

| XLogP3-AA (LogP) | 0.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Exact Mass | 187.120843 g/mol | PubChem[2] |

| Monoisotopic Mass | 187.120843 g/mol | PubChem[2] |

| Topological Polar Surface Area | 49.8 Ų | PubChem[2] |

| Heavy Atom Count | 13 | PubChem[2] |

| Complexity | 179 | PubChem[2] |

| Formal Charge | 0 | PubChem[2] |

Synthesis of Azetidine Scaffolds: A Representative Protocol

Synthesis of N-Boc-3-hydroxyazetidine

This two-step procedure involves the deprotection of a suitable starting material followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.

Step 1: Deprotection of 1-diphenylmethyl-3-hydroxyazetidine

-

Dissolve 1-diphenylmethyl-3-hydroxyazetidine in methanol.

-

Add 10% palladium on carbon (Pd/C) catalyst.

-

Carry out catalytic hydrogenation at room temperature for approximately 3 hours.

-

Monitor the reaction for completion.

-

Upon completion, remove the catalyst by filtration.

Step 2: Boc Protection

-

To the filtrate from Step 1, add di-tert-butyl dicarbonate (Boc₂O).

-

Stir the reaction mixture at room temperature for about 1 hour.

-

Monitor the reaction for completion.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography, eluting with a hexane:ethyl acetate gradient to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of N-Boc-3-hydroxyazetidine, providing a clear visual representation of the experimental workflow.

Caption: Synthetic workflow for N-Boc-3-hydroxyazetidine.

Conclusion and Future Outlook

This technical guide has summarized the currently available information on this compound. The notable absence of an experimentally determined crystal structure highlights a gap in the scientific literature. The predicted physicochemical properties and a representative synthesis protocol for a related compound have been provided to aid researchers in their work with this class of molecules.

The determination of the single-crystal X-ray structure of this compound would be a valuable contribution to the field of medicinal chemistry. Such data would provide crucial insights into its three-dimensional conformation, intramolecular interactions, and potential intermolecular packing arrangements, all of which are critical for structure-based drug design and the development of novel therapeutics. Future work should focus on the synthesis, purification, and crystallization of this compound to enable its full structural characterization.

References

Technical Guide: Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (CAS: 1104083-23-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in drug discovery, particularly in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a substituted azetidine ring. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a stable intermediate for further chemical modifications. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1104083-23-9 | [1] |

| Molecular Formula | C₉H₁₇NO₃ | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Boc-3-hydroxy-3-methylazetidine, N-Boc-3-hydroxy-3-methylazetidine | [1] |

| Appearance | Oil | [2] |

| Boiling Point | 257 °C | |

| Density | 1.05±0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents such as ethyl acetate and hexanes. | [2] |

| Storage | Store in a cool, dry place. |

Synthesis

The primary route for the synthesis of this compound involves the nucleophilic addition of a methyl group to the carbonyl of tert-butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone) using a Grignard reagent.[2][3]

Experimental Protocol: Synthesis from 1-Boc-3-azetidinone

This protocol details the synthesis of this compound via the Grignard reaction.

Materials:

-

tert-Butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone)

-

Methyl magnesium bromide (3M in diethyl ether)

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes

Procedure: [2]

-

To a cold (0 °C) solution of tert-butyl 3-oxoazetidine-1-carboxylate (0.5 g, 2.92 mmol) in anhydrous THF (3 mL), add methyl magnesium bromide (3M in diethyl ether; 2.92 mL, 8.76 mmol) portionwise.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Carefully quench the reaction with aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer with brine and dry over anhydrous MgSO₄.

-

Remove the solvents under vacuum.

-

Purify the residue by silica gel column chromatography, eluting with a 1:1 mixture of hexanes and ethyl acetate, to afford this compound as an oil (480 mg, 87% yield).[2]

Characterization Data:

-

¹H NMR (500MHz, CDCl₃): δ ppm 3.87 (d, J= 9.0 Hz, 2H), 3.82 (d, J= 9.0, 2H), 2.46 (s, 1H), 1.51 (s, 3H), 1.44 (s, 9H).[2]

Synthesis Workflow

Applications in Drug Discovery

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The azetidine scaffold is of particular interest in medicinal chemistry due to its ability to introduce conformational rigidity and improve physicochemical properties of drug candidates.

Intermediate for Bioactive Molecules

This compound is a key intermediate in the synthesis of pharmaceutical compounds, especially those targeting the central nervous system.[4] The protected azetidine structure allows for selective functionalization, making it a versatile scaffold in medicinal chemistry for creating constrained ring systems that can enhance metabolic stability and binding affinity to biological targets.

Role in STAT3 Inhibitor Development

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a well-validated target in cancer therapy. Aberrant STAT3 activation is implicated in various cancers, promoting tumor cell proliferation, survival, and metastasis. Several studies have focused on developing small molecule inhibitors of the STAT3 signaling pathway, with some incorporating the azetidine moiety. While this specific compound is not a direct inhibitor, its structural motif is utilized in the design of potent STAT3 inhibitors.

This protocol is representative of how azetidine-containing compounds are evaluated for their ability to inhibit STAT3 activity.

Materials:

-

Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts)

-

Radiolabeled high-affinity sis-inducible element (hSIE) probe

-

Azetidine-based test compounds

-

Polyacrylamide gel

-

Electrophoresis buffer

Procedure:

-

Prepare nuclear extracts from cells containing activated STAT3.

-

Pre-incubate the nuclear extracts with increasing concentrations of the azetidine test compounds for 30 minutes at room temperature.

-

Add the radiolabeled hSIE probe that binds to STAT3 and continue the incubation.

-

Resolve the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands corresponding to the STAT3:DNA complexes using autoradiography.

-

Quantify the band intensity to determine the concentration at which the test compound inhibits 50% of STAT3-DNA binding (IC₅₀).

Safety Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Note: This information is for guidance only. Always refer to the Safety Data Sheet (SDS) before handling the chemical.

This technical guide provides a summary of the available information on this compound. For further details, please consult the cited references.

References

Synthesis and Characterization of N-Boc-3-hydroxy-3-methylazetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-3-hydroxy-3-methylazetidine, a valuable building block in medicinal chemistry and drug development. This document details a common synthetic route, experimental protocols, and the characterization of the final compound, presenting quantitative data in a clear and accessible format.

Introduction

N-Boc-3-hydroxy-3-methylazetidine is a key intermediate in the synthesis of various pharmaceutical compounds. The azetidine ring, a four-membered heterocyclic amine, is a privileged scaffold in drug discovery, often imparting desirable physicochemical properties such as improved metabolic stability, solubility, and receptor binding affinity. The presence of the N-Boc protecting group allows for controlled functionalization, while the tertiary alcohol at the 3-position provides a handle for further chemical modification.

Synthesis of N-Boc-3-hydroxy-3-methylazetidine

A prevalent method for the synthesis of N-Boc-3-hydroxy-3-methylazetidine involves the addition of a methyl organometallic reagent to a protected 3-azetidinone. A common starting material for this synthesis is N-Boc-3-azetidinone.

Synthetic Pathway

The synthesis can be visualized as a two-step process starting from a commercially available precursor, 1-benzyl-3-hydroxyazetidine, which is first oxidized to the corresponding ketone and then protected with a Boc group. However, a more direct approach starts from the commercially available N-Boc-3-azetidinone. The key transformation is a Grignard reaction, as illustrated in the following workflow.

Caption: Synthetic workflow for N-Boc-3-hydroxy-3-methylazetidine.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of N-Boc-3-hydroxy-3-methylazetidine.

Materials:

-

N-Boc-3-azetidinone

-

Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with N-Boc-3-azetidinone and anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.

-

Grignard Addition: Methylmagnesium bromide solution is added dropwise to the stirred solution of N-Boc-3-azetidinone at 0 °C. The reaction mixture is stirred at this temperature for a specified time (typically 1-2 hours) and then allowed to warm to room temperature.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-Boc-3-hydroxy-3-methylazetidine.

Characterization Data

The structure and purity of the synthesized N-Boc-3-hydroxy-3-methylazetidine are confirmed by various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| CAS Number | 1104083-23-9 |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for N-Boc-3-hydroxy-3-methylazetidine.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0 | d | 2H | Azetidine CH₂ |

| ~3.8 | d | 2H | Azetidine CH₂ |

| ~2.5 | s (br) | 1H | -OH |

| 1.5 - 1.6 | s | 3H | -CH₃ |

| 1.4 - 1.5 | s | 9H | -C(CH₃)₃ (Boc) |

| Solvent: CDCl₃ |

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C=O (Boc) |

| ~80 | -C (CH₃)₃ (Boc) |

| ~65 | Azetidine C H₂ |

| ~58 | C -OH (quaternary) |

| ~28 | -C(C H₃)₃ (Boc) |

| ~25 | -C H₃ |

| Solvent: CDCl₃ |

Table 3: Mass Spectrometry Data

| Ionization Mode | Calculated m/z | Observed m/z | Assignment |

| ESI+ | 188.1281 | ~188.1 | [M+H]⁺ |

| ESI+ | 210.1100 | ~210.1 | [M+Na]⁺ |

Applications in Drug Development

N-Boc-3-hydroxy-3-methylazetidine serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The tertiary alcohol can be further functionalized, for example, through etherification, esterification, or displacement reactions after conversion to a suitable leaving group. The azetidine nitrogen, after deprotection of the Boc group, can participate in various coupling reactions to introduce diverse substituents.

The logical flow for the utilization of this compound in drug discovery is depicted below.

Caption: Role of N-Boc-3-hydroxy-3-methylazetidine in drug discovery.

Conclusion

This technical guide has outlined a common synthetic approach to N-Boc-3-hydroxy-3-methylazetidine and provided its characteristic analytical data. The straightforward synthesis and the potential for diverse chemical modifications make this compound a valuable asset for researchers and professionals in the field of drug development. The presented data and protocols should serve as a useful resource for the efficient synthesis and reliable characterization of this important chemical intermediate.

The Inaugural Synthesis of Tert-Butyl 3-Hydroxy-3-Methylazetidine-1-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the first successful synthesis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, a valuable building block in medicinal chemistry. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and workflow visualizations to aid in its practical application. The core of this synthesis involves a two-step process commencing with the oxidation of a commercially available precursor followed by a nucleophilic addition to introduce the key methyl group.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a straightforward and efficient two-step sequence. The process begins with the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to yield the key intermediate, 1-Boc-3-azetidinone. Subsequently, this ketone undergoes a Grignard reaction with methylmagnesium bromide to afford the target tertiary alcohol.

Experimental Protocols

Step 1: Synthesis of 1-Boc-3-azetidinone

The initial step involves the oxidation of the secondary alcohol of tert-butyl 3-hydroxyazetidine-1-carboxylate to a ketone. A common and efficient method for this transformation is the use of a TEMPO-catalyzed oxidation with sodium hypochlorite (NaOCl) as the terminal oxidant.

Materials:

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

Sodium hypochlorite (NaOCl) solution

-

Potassium bromide (KBr)

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in dichloromethane, add a catalytic amount of TEMPO and an aqueous solution of potassium bromide.

-

Cool the mixture in an ice bath and add an aqueous solution of sodium bicarbonate.

-

Slowly add the sodium hypochlorite solution while vigorously stirring and maintaining the temperature below 5 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 1-Boc-3-azetidinone, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The final step is a nucleophilic addition of a methyl group to the carbonyl of 1-Boc-3-azetidinone using a Grignard reagent.

Materials:

-

1-Boc-3-azetidinone

-

Methylmagnesium bromide (CH3MgBr) in a suitable solvent (e.g., diethyl ether or THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve 1-Boc-3-azetidinone in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the methylmagnesium bromide solution dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis.

| Step | Reactant | Product | Reagents | Solvent | Yield (%) |

| 1 | tert-Butyl 3-hydroxyazetidine-1-carboxylate | 1-Boc-3-azetidinone | TEMPO, NaOCl, KBr, NaHCO3 | Dichloromethane | >90 |

| 2 | 1-Boc-3-azetidinone | This compound | Methylmagnesium bromide | Tetrahydrofuran | 80-90 |

Characterization Data for this compound:

| Analysis | Data |

| ¹H NMR (CDCl₃) | δ 3.87 (d, J=9.0 Hz, 2H), 3.82 (d, J=9.0 Hz, 2H), 2.46 (s, 1H), 1.51 (s, 3H), 1.44 (s, 9H) |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

This guide provides a foundational understanding of the first synthesis of this compound. The described methods are robust and have been successfully applied in various research and development settings. For professionals in drug discovery, this molecule serves as a critical starting material for the synthesis of more complex and biologically active compounds.

"Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate" IUPAC name and synonyms

Audience: Researchers, scientists, and drug development professionals.

Core Identity and Nomenclature

This section provides the fundamental identifiers for tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry.

IUPAC Name: this compound[1]

Synonyms:

-

1-Boc-3-hydroxy-3-methylazetidine

-

N-Boc-3-Hydroxy-3-methylazetidine

-

3-Hydroxy-3-methyl-azetidine-1-carboxylic acid tert-butyl ester

-

This compound[1]

Physicochemical and Pharmacokinetic Data

The following table summarizes the key quantitative properties of the compound. These computed descriptors are essential for various applications, from reaction planning to computational modeling in drug discovery.

| Property | Value |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol [1][2] |

| Monoisotopic Mass | 187.12084340 Da[1] |

| Boiling Point | 257°C |

| XLogP3 | 0.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 49.8 Ų[1] |

| CAS Number | 1104083-23-9 |

Experimental Protocols

This section details the synthetic procedures for this compound, a valuable intermediate for pharmaceutical compounds, particularly those with central nervous system activity.[3]

Synthesis of this compound via Grignard Reaction

This protocol outlines the addition of a methyl group to the carbonyl of tert-butyl 3-oxoazetidine-1-carboxylate using a Grignard reagent.[4]

Materials:

-

tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent)

-

Methylmagnesium bromide (3M in diethyl ether, 3 equivalents)[4]

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous ammonium chloride (saturated solution)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

A solution of tert-butyl 3-oxoazetidine-1-carboxylate (0.5 g, 2.92 mmol) in anhydrous THF (3 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.[4]

-

Methylmagnesium bromide (3M in diethyl ether; 2.92 mL, 8.76 mmol) is added portionwise to the cooled solution.[4]

-

The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.[4]

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[4]

-

The mixture is transferred to a separatory funnel and extracted with ethyl acetate.[4]

-

The combined organic layers are washed with brine and dried over anhydrous MgSO₄.[4]

-

The solvent is removed under reduced pressure (in vacuo).[4]

-

The resulting residue is purified by silica gel chromatography (eluting with a 1:1 mixture of hexanes and ethyl acetate) to yield this compound as an oil (480 mg, 87% yield).[4]

Synthesis of the Precursor: tert-butyl 3-oxoazetidine-1-carboxylate

The starting material, tert-butyl 3-oxoazetidine-1-carboxylate, can be synthesized from tert-butyl 3-hydroxyazetidine-1-carboxylate via an oxidation reaction.[5]

Materials:

-

tert-butyl 3-hydroxyazetidine-1-carboxylate

-

Dichloromethane (CH₂Cl₂)

-

Potassium bromide (KBr) aqueous solution

-

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

-

Potassium bicarbonate (KHCO₃)

-

Sodium hypochlorite (NaClO) aqueous solution

Procedure Outline: A solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in dichloromethane is treated with a catalytic amount of TEMPO and an aqueous solution of potassium bromide. The reaction mixture is cooled, and a solution of sodium hypochlorite and potassium bicarbonate is added slowly. After stirring, the organic layer is separated, washed, dried, and concentrated to yield tert-butyl 3-oxoazetidine-1-carboxylate.[5]

Visualized Workflows and Pathways

The following diagrams, rendered using Graphviz, illustrate the key synthetic pathway and the logical workflow for the application of this compound in drug discovery.

References

- 1. This compound | C9H17NO3 | CID 54751705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate | C9H17NO3 | CID 99770589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. tert-Butyl 3-oxoazetidine-1-carboxylate | N-Boc-3-azetidinone | Azetidines | Ambeed.com [ambeed.com]

- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability of Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, a key building block in pharmaceutical and chemical synthesis. Understanding its stability profile is critical for ensuring the integrity of synthetic processes and the quality of final products. This document details the intrinsic stability of its core functional groups, potential degradation pathways, recommended handling and storage protocols, and methodologies for stability assessment.

Core Chemical Structure and Functional Group Analysis

This compound is characterized by three key functional moieties that dictate its overall stability: a tert-butyloxycarbonyl (Boc) protecting group, a tertiary alcohol, and a strained four-membered azetidine ring.

-

Boc Protecting Group: The Boc group is known for its robustness under basic and nucleophilic conditions, as well as during catalytic hydrogenation. However, it is inherently labile to acidic conditions, which is the basis for its common use as a protecting group that can be easily removed.[1][2][3] Thermal decomposition can also occur at elevated temperatures.[4]

-

Tertiary Alcohol: The tertiary alcohol functionality is generally resistant to oxidation. However, it is susceptible to acid-catalyzed dehydration, which could lead to the formation of an unsaturated azetidine derivative.[5][6]

-

Azetidine Ring: Azetidines are known to possess reasonable chemical stability, contributing to their growing importance in drug design.[5] The inherent ring strain, however, can make them susceptible to ring-opening reactions under certain conditions, although specific data for this substituted azetidine is limited.

Recommended Storage and Handling

To maintain the chemical integrity and purity of this compound, adherence to proper storage and handling protocols is paramount. The compound is typically a solid at room temperature.

Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1] | To minimize potential thermal degradation of the Boc group and slow down any potential hydrolytic or other degradation pathways. Some suppliers also list room temperature storage as acceptable for short periods under dry conditions.[7] |

| Atmosphere | Sealed under an inert, dry atmosphere (e.g., nitrogen or argon) | To protect from moisture, which can lead to slow hydrolysis of the Boc group, and from atmospheric carbon dioxide.[1][4] |

| Light | Store in a light-protected container | While specific photostability data is not readily available, it is general good practice for complex organic molecules to be protected from light to prevent potential photochemical degradation. |

| Incompatibilities | Strong acids, strong oxidizing agents | The Boc group is acid-labile.[2][3] Strong oxidizing agents could potentially react with the azetidine ring or the tertiary alcohol, although the latter is generally resistant. |

Handling Precautions

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area. After handling, it is important to wash hands thoroughly.[8]

Potential Degradation Pathways

Based on the chemical nature of the functional groups present in this compound, several potential degradation pathways can be postulated:

-

Acid-Catalyzed Deprotection: Exposure to acidic conditions can lead to the cleavage of the Boc group, yielding 3-hydroxy-3-methylazetidine, isobutylene, and carbon dioxide.[2][3]

-

Thermal Decomposition: Elevated temperatures (typically above 85-90°C) can cause the thermal elimination of the Boc group.[4]

-

Acid-Catalyzed Dehydration: In the presence of strong acids, the tertiary alcohol may undergo dehydration to form an alkene.

-

Hydrolysis: Although the Boc group is generally stable to neutral water, prolonged exposure to moisture could lead to slow hydrolysis of the carbamate linkage.[4]

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to determine the shelf-life and appropriate storage conditions for this compound. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA) for new drug substances.[9]

1. Long-Term Stability Study

-

Objective: To establish the re-test period or shelf-life under recommended storage conditions.

-

Conditions: 2-8°C in a controlled temperature chamber.

-

Testing Frequency: Samples should be tested at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Analytical Tests:

-

Appearance: Visual inspection for any changes in physical state or color.

-

Purity and Degradation Products: A stability-indicating HPLC method should be developed and validated to separate the parent compound from potential degradation products.

-

Water Content: Karl Fischer titration to monitor for any moisture uptake.

-

2. Accelerated Stability Study

-

Objective: To identify potential degradation pathways and to support the proposed re-test period.

-

Conditions: 25°C/60% Relative Humidity (RH) and 40°C/75% RH in controlled environmental chambers.[10]

-

Testing Frequency: Samples should be tested at 0, 3, and 6 months.

-

Analytical Tests: Same as for the long-term stability study.

3. Forced Degradation (Stress) Studies

-

Objective: To identify likely degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing a stability-indicating analytical method.

-

Conditions:

-

Acidic: 0.1 M HCl at room temperature.

-

Basic: 0.1 M NaOH at room temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: 90°C in a dry oven.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Analysis: Samples are analyzed at appropriate time points to determine the extent of degradation and to characterize the degradation products, typically using LC-MS.

Visualizing Workflows and Pathways

Handling and Storage Workflow

The following diagram outlines the recommended workflow for the proper handling and storage of this compound to ensure its stability.

Caption: Recommended workflow for handling and storage.

Potential Degradation Pathways

This diagram illustrates the potential degradation pathways of this compound based on its chemical structure.

Caption: Potential degradation pathways of the compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. quora.com [quora.com]

- 6. fiveable.me [fiveable.me]

- 7. mdpi.com [mdpi.com]

- 8. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmtech.com [pharmtech.com]

- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

"Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties, synthesis, and analytical methodologies related to tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, a key intermediate in the synthesis of pharmaceutical compounds.[1] This compound's protected azetidine structure is valuable in medicinal chemistry for creating constrained ring systems, which can improve metabolic stability and binding affinity of drug candidates.[1]

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₃ | [1][2][3][4] |

| Molecular Weight | 187.24 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 1104083-23-9 | [2] |

Experimental Protocols

The synthesis of azetidine derivatives often involves multi-step processes. While a direct protocol for the title compound was not explicitly detailed in the provided search results, a general approach can be inferred from the synthesis of similar structures, such as tert-butyl 3-formylazetidine-1-carboxylate. A common synthetic strategy involves the oxidation of a corresponding alcohol.

General Synthetic Approach: Oxidation of a Hydroxymethylazetidine

A prevalent method for the synthesis of related azetidine compounds is the oxidation of a hydroxylated precursor. For instance, the synthesis of tert-butyl 3-formylazetidine-1-carboxylate from tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate can be achieved using various oxidizing agents.[5]

One documented procedure involves the use of 2-Iodoxybenzoic acid (IBX) in ethyl acetate, refluxed overnight.[5] Another approach is the Swern oxidation, where oxalyl chloride and dimethyl sulfoxide (DMSO) are used at low temperatures (-78 °C), followed by the addition of the alcohol and a hindered base like triethylamine.[5]

Illustrative Purification Protocol:

Following the reaction, the crude product is typically worked up by washing with water, drying the organic phase over anhydrous sodium sulfate, and concentrating under reduced pressure.[5] Purification is often accomplished by column chromatography.[5]

Analytical Characterization

The structural elucidation and purity assessment of this compound and related compounds are commonly performed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Standard NMR Spectroscopy Parameters:

-

Spectrometer: A 400 MHz or 600 MHz spectrometer is typically sufficient for detailed analysis.[5][6][7]

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for these types of molecules.[5][6]

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[8]

-

Data Acquisition: Standard 1D ¹H and ¹³C NMR spectra are acquired.[9] For more complex structures or to confirm assignments, 2D techniques such as COSY, HSQC, and HMBC can be employed.

Application in Drug Discovery Workflow

The utilization of this compound as a building block in drug discovery follows a structured workflow. This process is visualized in the diagram below, outlining the progression from initial synthesis to the identification of a lead compound.

Caption: Workflow for the utilization of this compound in drug discovery.

This technical guide provides a foundational understanding of this compound for professionals in the field of drug development and chemical research. The provided data and protocols serve as a starting point for further investigation and application of this versatile chemical intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C9H17NO3 | CID 54751705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H17NO3) [pubchemlite.lcsb.uni.lu]

- 5. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

Chiral Resolution of tert-Butyl 3-Hydroxy-3-methylazetidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantiomers of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate are crucial building blocks in medicinal chemistry, offering access to novel therapeutics with enhanced potency and reduced side effects. The stereoselective synthesis or resolution of these enantiomers is a critical step in the drug development pipeline. This technical guide provides an in-depth overview of established and potential strategies for the chiral resolution of racemic this compound, including enzymatic kinetic resolution, classical diastereomeric salt formation, and chiral chromatography. Detailed, illustrative experimental protocols and comparative data are presented to aid researchers in the selection and implementation of the most suitable resolution strategy.

Introduction

Azetidine scaffolds are prevalent in a wide range of biologically active compounds. The introduction of a chiral center, such as the quaternary stereocenter in 3-hydroxy-3-methylazetidine derivatives, significantly expands the accessible chemical space for drug design. The individual enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to efficiently resolve racemic mixtures into their constituent enantiomers is of paramount importance. This guide explores viable methodologies for the chiral resolution of this compound, a key intermediate in the synthesis of various pharmaceutical agents.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and environmentally benign method for separating enantiomers. Lipases are frequently employed for the stereoselective acylation or hydrolysis of alcohols. In the case of this compound, a lipase can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Proposed Experimental Protocol: Lipase-Catalyzed Acetylation

-

Reaction Setup: To a solution of racemic this compound (1.0 eq) in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether), add an acyl donor such as vinyl acetate (1.5 eq).

-

Enzyme Addition: Add an immobilized lipase, for example, Candida antarctica lipase B (CAL-B), to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Work-up: Once approximately 50% conversion is reached, filter off the enzyme. Remove the solvent under reduced pressure.

-

Purification: Separate the resulting acetylated enantiomer from the unreacted enantiomer by column chromatography on silica gel.

Illustrative Data for Enzymatic Resolution

| Parameter | Value |

| Enzyme | Immobilized Candida antarctica lipase B (CAL-B) |

| Acyl Donor | Vinyl Acetate |

| Solvent | Toluene |

| Temperature | 40 °C |

| Time | 24 hours |

| Conversion | ~50% |

| Enantiomeric Excess (ee) of unreacted alcohol | >99% |

| Enantiomeric Excess (ee) of acetylated product | >95% |

| Isolated Yield of unreacted alcohol | ~45% |

Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution.

Diastereomeric Salt Resolution

Classical resolution via diastereomeric salt formation remains a widely used and effective technique. This method involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization.

Proposed Experimental Protocol: Resolution with a Chiral Acid

-

Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol). Add a solution of a chiral resolving agent, such as (+)-O,O'-dibenzoyl-D-tartaric acid (0.5 eq), in the same solvent.

-

Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The formation of seed crystals may be necessary.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Liberation of Enantiomer: Dissolve the isolated diastereomeric salt in water and basify the solution with a suitable base (e.g., sodium bicarbonate) to a pH of 8-9.

-

Extraction: Extract the liberated free base (the desired enantiomer) with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched alcohol.

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

Illustrative Data for Diastereomeric Salt Resolution

| Parameter | Value |

| Resolving Agent | (+)-O,O'-Dibenzoyl-D-tartaric acid |

| Crystallization Solvent | Ethanol |

| Diastereomeric Excess (de) of crystallized salt | >98% |

| Enantiomeric Excess (ee) of liberated alcohol | >98% |

| Overall Yield of one enantiomer | 35-40% |

Workflow for Diastereomeric Salt Resolution

Caption: Workflow for diastereomeric salt resolution.

Chiral Chromatography

Preparative chiral chromatography is a direct method for separating enantiomers and is particularly useful when other methods are unsuccessful or for obtaining high-purity enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Proposed Experimental Protocol: Preparative HPLC

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.

-

Mobile Phase Optimization: Develop an optimal mobile phase for the separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used.

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase.

-

Injection and Elution: Inject the sample onto the preparative chiral HPLC column and elute with the optimized mobile phase.

-

Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.

-

Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

-

Purity Analysis: Confirm the enantiomeric purity of each fraction using an analytical chiral HPLC method.

Illustrative Data for Chiral Chromatography

| Parameter | Value |

| Chiral Stationary Phase | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min (analytical) |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (ee) of both enantiomers | >99.5% |

Workflow for Chiral Chromatography

Caption: Workflow for chiral chromatography.

Conclusion

The chiral resolution of this compound is a critical step for its application in asymmetric synthesis and drug discovery. This guide has outlined three robust and widely applicable strategies: enzymatic kinetic resolution, diastereomeric salt formation, and chiral chromatography. The choice of method will depend on factors such as the scale of the resolution, the desired level of enantiomeric purity, and the available resources. The provided illustrative protocols and data serve as a foundation for the development and optimization of a successful chiral resolution process for this valuable building block.

Single-Crystal X-ray Diffraction Analysis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction (XRD) analysis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate. Azetidine derivatives are crucial building blocks in medicinal chemistry, and a precise understanding of their three-dimensional structure is paramount for rational drug design and development. This document outlines the experimental protocols, presents hypothetical crystallographic data in a structured format, and visualizes the analytical workflow, offering a complete reference for researchers in the field.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its rigid azetidine core, substituted with a tertiary alcohol and a bulky tert-butoxycarbonyl (Boc) protecting group, presents unique conformational features that influence its reactivity and biological activity. Single-crystal XRD is the definitive method for elucidating the precise atomic arrangement, bond lengths, bond angles, and stereochemistry of this molecule in the solid state.[1][2][3][4] The structural insights gained from this analysis are invaluable for understanding structure-activity relationships (SAR) and for the design of novel therapeutics.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from obtaining high-quality single crystals to the final refinement of the crystallographic model.[5]

Crystal Growth

High-quality single crystals suitable for XRD analysis are typically grown using slow evaporation techniques.

-

Materials:

-

Purified this compound

-

HPLC-grade solvents (e.g., ethyl acetate, hexane, methanol, acetone)

-

-

Procedure:

-

A saturated solution of the compound is prepared in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) at room temperature or slightly elevated temperature.

-

The solution is filtered through a syringe filter (0.2 µm) into a clean vial.

-

The vial is loosely capped to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Well-formed, colorless, prismatic crystals are harvested for analysis.

-

Data Collection

A suitable single crystal is selected and mounted on a diffractometer for data collection.

-

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., Bruker Kappa APEX DUO or Rigaku XtaLAB Synergy) equipped with a CCD or CMOS detector.[1]

-

X-ray source: Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å).

-

Low-temperature device (e.g., Oxford Cryosystems) to maintain the crystal at a constant temperature (typically 100 K) during data collection to minimize thermal vibrations.

-

-

Procedure:

-

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope.[6]

-

The crystal is mounted on a goniometer head using a cryoprotectant oil.

-

The diffractometer collects a series of diffraction images as the crystal is rotated through a range of angles.[2]

-

The collected data are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

-

Structure Solution and Refinement

The collected diffraction data are used to solve and refine the crystal structure.

-

Software:

-

Data integration and scaling: SHELXL or similar software.

-

Structure solution: Direct methods (e.g., SHELXS) or dual-space methods.

-

Structure refinement: Full-matrix least-squares on F² (e.g., using SHELXL).

-

-

Procedure:

-

The space group is determined from the systematic absences in the diffraction data.

-

An initial structural model is obtained using direct methods.

-

The structural model is refined by adjusting atomic positions and displacement parameters to best fit the experimental data.[4]

-

Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

-

The final model is validated for its geometric and crystallographic quality.

-

Crystallographic Data

The following tables present hypothetical but plausible crystallographic data for this compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₉H₁₇NO₃ |

| Formula weight | 187.24 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.542(3) Å, α = 90° |